4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide 4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 7300-97-2
VCID: VC16405153
InChI: InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-6H,(H2,11,15,16)
SMILES:
Molecular Formula: C10H8N2O4S
Molecular Weight: 252.25 g/mol

4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide

CAS No.: 7300-97-2

Cat. No.: VC16405153

Molecular Formula: C10H8N2O4S

Molecular Weight: 252.25 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Dioxopyrrol-1-yl)benzenesulfonamide - 7300-97-2

Specification

CAS No. 7300-97-2
Molecular Formula C10H8N2O4S
Molecular Weight 252.25 g/mol
IUPAC Name 4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C10H8N2O4S/c11-17(15,16)8-3-1-7(2-4-8)12-9(13)5-6-10(12)14/h1-6H,(H2,11,15,16)
Standard InChI Key HSHLBWXOVYCHAN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1N2C(=O)C=CC2=O)S(=O)(=O)N

Introduction

Structural Identification and Nomenclature

The compound’s systematic IUPAC name, 4-(2,5-dioxopyrrol-1-yl)benzenesulfonamide, reflects its core structure: a benzene ring substituted at the para-position with both a maleimide (2,5-dioxopyrrol-1-yl) group and a sulfonamide functional group. Alternative synonyms include N-p-Sulfamoylphenyl-maleinimid and 4-Maleinimido-benzolsulfonsaeure-amid, emphasizing its maleimide and sulfonamide components .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The sulfonamide group enhances water solubility compared to non-polar maleimide derivatives, though quantitative solubility data are unavailable. Storage recommendations for similar compounds suggest maintaining an inert atmosphere (e.g., nitrogen) and low temperatures (2–8°C) to prevent hydrolysis or oxidation .

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include N-H stretching (~3300 cm⁻¹ for sulfonamide), C=O stretching (~1700 cm⁻¹ for maleimide), and S=O asymmetric/symmetric stretches (~1350–1150 cm⁻¹).

  • NMR: The maleimide protons would appear as a singlet near δ 6.8 ppm (vinyl protons), while aromatic protons on the benzene ring would split into a doublet (δ 7.5–8.0 ppm) due to para-substitution.

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